2-Chloro-4-(4-fluorobenzyl)pyrimidine
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Overview
Description
2-Chloro-4-(4-fluorobenzyl)pyrimidine is a chemical compound with the molecular formula C11H8ClFN2 and a molecular weight of 222.65 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 2-position and a 4-fluorobenzyl group at the 4-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine typically involves the reaction of 4-fluorobenzyl chloride with 2-chloropyrimidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-4-(4-fluorobenzyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-(4-fluorobenzyl)pyrimidine is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluorobenzyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorobenzyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-4-(4-fluorobenzyl)pyrimidine can be compared with other similar compounds, such as:
- 2-Chloro-4-(2-fluorophenyl)pyrimidine
- 2-Chloro-4-(3-fluorophenyl)pyrimidine
- 2-Chloro-4-(phenylsulfanyl)pyrimidine
These compounds share the pyrimidine core structure but differ in the nature and position of substituents, which can influence their chemical reactivity and biological activity. The unique combination of chloro and 4-fluorobenzyl groups in this compound imparts distinct properties that make it valuable for specific research applications.
Properties
IUPAC Name |
2-chloro-4-[(4-fluorophenyl)methyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-11-14-6-5-10(15-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENNICMWSFFCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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